molecular formula C38H42N2O7 B580424 Isotetrandrine N-2'-oxide CAS No. 70191-83-2

Isotetrandrine N-2'-oxide

Cat. No.: B580424
CAS No.: 70191-83-2
M. Wt: 638.761
InChI Key: XOKSQIGOCSEXEF-HMRFYLJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotetrandrine N-2’-oxide is a natural alkaloid compound derived from the roots of Stephania tetrandra S. Moore . It has a molecular formula of C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Isotetrandrine N-2’-oxide is known to inhibit Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by releasing arachidonic acid, which is then converted into pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction and other physiological responses.

Mode of Action

Isotetrandrine N-2’-oxide interacts with its targets, PLA2 and α1 adrenoceptor, leading to their inhibition . This inhibition can result in the suppression of the inflammatory response and modulation of smooth muscle contraction.

Biochemical Pathways

The primary biochemical pathway affected by Isotetrandrine N-2’-oxide is the arachidonic acid pathway . By inhibiting PLA2, Isotetrandrine N-2’-oxide prevents the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, by inhibiting the α1 adrenoceptor, it can affect the adrenergic signaling pathway, potentially leading to changes in smooth muscle contraction.

Result of Action

The inhibition of PLA2 and α1 adrenoceptor by Isotetrandrine N-2’-oxide can lead to a reduction in the inflammatory response and modulation of smooth muscle contraction . In a study on Parkinson’s disease, it was found that Isotetrandrine N-2’-oxide showed neuroprotective effects via anti-inflammation and antiapoptosis .

Action Environment

The action of Isotetrandrine N-2’-oxide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that it may be more effective in certain biological environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra S. Moore, followed by its chemical oxidation. The process includes several purification steps to ensure high purity and yield.

Types of Reactions:

    Oxidation: Isotetrandrine N-2’-oxide can undergo further oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced back to isotetrandrine under specific conditions using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, chloroform.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Various nucleophiles, solvents like acetone or ethanol.

Major Products Formed:

  • Oxidized derivatives of isotetrandrine N-2’-oxide.
  • Reduced form, isotetrandrine.
  • Substituted derivatives with different functional groups.

Comparison with Similar Compounds

Isotetrandrine N-2’-oxide is unique compared to other similar alkaloid compounds due to its specific structural features and biological activities. Some similar compounds include:

Isotetrandrine N-2’-oxide stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSQIGOCSEXEF-HMRFYLJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.